5-(acetylamino)-2-chloro-N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}benzamide
Overview
Description
The compound “5-(acetylamino)-2-chloro-N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}benzamide” is a complex organic molecule that contains several functional groups, including an acetylamino group, a chloro group, an imidazole ring, and a benzamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring and a benzamide group suggests that this compound may have aromatic properties. The chloro group is likely to be a good leaving group, which could make this compound reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acetylamino group and the benzamide group could make this compound soluble in polar solvents .Scientific Research Applications
Synthesis and Derivative Development
Synthesis of Novel Heterocyclic Compounds
Research efforts have led to the synthesis of novel heterocyclic compounds from precursors similar to 5-(acetylamino)-2-chloro-N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}benzamide, demonstrating significant analgesic and anti-inflammatory activities. These compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, are explored for their COX-2 inhibition and potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Activities
Discovery of New Benzamide Derivatives
A study isolating compounds from endophytic Streptomyces sp. identified a new benzamide with promising antimicrobial and antioxidant activities. This highlights the potential of structurally related benzamides in developing treatments against microbial infections and oxidative stress (Yang et al., 2015).
Anticancer Research
Evaluation of Benzamide Derivatives
The synthesis of benzamide derivatives linked with 1,3,4-oxadiazolylmethyl-benzimidazole highlighted their potential in anticancer research. These compounds, through in vitro studies, showed moderate to high activity against breast cancer cell lines, pointing to the chemotherapeutic potential of related benzamide compounds (Salahuddin et al., 2014).
Environmental and Toxicology Studies
Environmental Pollutants Analysis
Another significant application area is the analysis of water pollutants, where derivatives similar to the compound have been identified as environmental contaminants. Research into their detection, effects, and degradation could improve water safety and pollutant management strategies (Moriwaki et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-acetamido-2-chloro-N-[[3-(2-methoxyethyl)imidazol-4-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-11(22)20-12-3-4-15(17)14(7-12)16(23)19-9-13-8-18-10-21(13)5-6-24-2/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCGMHIFDKSQFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)NCC2=CN=CN2CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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